![molecular formula C16H9Cl2N3O5S2 B2752279 2,4-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 302548-49-8](/img/structure/B2752279.png)
2,4-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
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Overview
Description
The compound “2,4-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide” is a derivative of thiazole . Thiazole is a unique five-membered heteroaryl ring system that carries nitrogen and sulfur atoms, making it versatile in actions and reactions . Thiazole derivatives have always piqued the interest of synthetic and biological chemists due to their various chemical, physical, and pharmacological properties .
Synthesis Analysis
Thiazole undergoes various reactions such as donor–acceptor , intramolecular nucleophilic substitution , and others. Some old but important methods for the production of thiazole rings include Hantzsch thiazole synthesis . Thiazole ring bears an acidic proton at C-2, due to which thiazole ring becomes highly reactive and has evolved as a significant synthon for the production of a wide range of new chemical compounds .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazole undergoes various reactions such as donor–acceptor , intramolecular nucleophilic substitution , photochemical reaction , arylation , cycloaddition , oxidation , transformation , dimerization , etc.Scientific Research Applications
Synthesis and Application in Polymer Science
Aromatic Poly(sulfone sulfide amide imide)s as New Types of Soluble Thermally Stable Polymers :
- The research focused on the synthesis of a new diamine monomer incorporating sulfone, sulfide, and amide units, which was then used to create thermally stable polyimides. These polymers exhibited desirable properties, such as good solubility and thermal stability, making them suitable for advanced technological applications (Mehdipour-Ataei & Hatami, 2007).
Advancements in Medicinal Chemistry
Synthesis and Antimicrobial Evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide Derivatives :
- This study synthesized thiazole derivatives to explore their antimicrobial properties. These compounds demonstrated significant activity against various bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (Chawla, 2016).
Mechanism of Action
Target of Action
Thiazoles, the core structure of this compound, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, inducing a range of biological effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their resistance to reactivity with electrophiles, may influence their pharmacokinetic properties .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Action Environment
The physicochemical properties of thiazole derivatives, such as their solubility and resistance to reactivity with electrophiles, may influence their action in different environments .
Future Directions
properties
IUPAC Name |
2,4-dichloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O5S2/c17-9-1-6-12(13(18)7-9)15(22)20-16-19-8-14(27-16)28(25,26)11-4-2-10(3-5-11)21(23)24/h1-8H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSUFFWWDPFODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide |
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